For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
A Technical Guide to 2-(methylsulfinyl)ethanamine
Abstract
This technical guide provides a comprehensive overview of 2-(methylsulfinyl)ethanamine, a bifunctional molecule featuring a primary amine and a chiral sulfoxide group. While not extensively documented in mainstream literature, its structural motifs suggest significant potential as a versatile building block in medicinal chemistry and materials science. This document consolidates its known chemical and physical properties, outlines a probable synthetic route based on established chemical principles, discusses its potential applications, and provides detailed safety and handling protocols. The guide is intended to serve as a foundational resource for researchers interested in exploring the utility of this and related sulfoxide-containing compounds.
Chemical Identity and Core Properties
2-(methylsulfinyl)ethanamine is a simple aliphatic amine characterized by a methylsulfinyl group attached to the ethylamine backbone. The presence of the sulfoxide introduces a stereocenter at the sulfur atom, meaning the compound can exist as (R)- and (S)-enantiomers. Its identity and fundamental physicochemical properties are summarized below.
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-methylsulfinylethanamine | PubChem[1] |
| CAS Number | 49773-19-5 | PubChem[1] |
| Molecular Formula | C₃H₉NOS | PubChem[1] |
| Molecular Weight | 107.18 g/mol | PubChem[1] |
| Canonical SMILES | CS(=O)CCN | PubChem[1] |
| InChIKey | PGAOVVJJOXMLCQ-UHFFFAOYSA-N | PubChem[1] |
| Computed XLogP3 | -1.6 | PubChem[1] |
| Topological Polar Surface Area | 62.3 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Storage Conditions | Keep in dark place, sealed in dry, room temperature. | BLD Pharm[2] |
Synthesis and Chemical Reactivity
While specific, peer-reviewed syntheses for 2-(methylsulfinyl)ethanamine are not abundant, its preparation logically follows the well-established principle of selective oxidation of a thioether. The most direct precursor is 2-(methylthio)ethanamine. The key challenge in this synthesis is to control the oxidation to favor the sulfoxide product and prevent overoxidation to the corresponding sulfone, 2-(methylsulfonyl)ethanamine.
A Japanese patent describing the synthesis of the sulfone by oxidizing the thioether with hydrogen peroxide provides strong evidence for this pathway, as the sulfoxide is a necessary intermediate.[3] Numerous modern methods exist for the chemoselective oxidation of sulfides to sulfoxides, utilizing reagents such as hydrogen peroxide with a catalyst, sodium periodate, or hypervalent iodine reagents.[4][5]
Logical Synthesis Workflow
The synthesis can be visualized as a two-step process starting from commercially available reagents.
Caption: Proposed synthesis of 2-(methylsulfinyl)ethanamine.
Experimental Protocol: Selective Oxidation
This protocol is a representative methodology based on established chemical principles for selective sulfide oxidation. It should be optimized and validated for safety and efficiency in a controlled laboratory setting.
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Dissolution: Dissolve 1.0 equivalent of 2-(methylthio)ethanamine in a suitable solvent (e.g., methanol or acetonitrile) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath to 0 °C.
-
Oxidant Preparation: In a separate vessel, prepare a solution of the oxidizing agent. A common choice is sodium periodate (NaIO₄), using approximately 1.1 equivalents dissolved in water.
-
Controlled Addition: Add the oxidant solution dropwise to the stirred thioether solution over 30-60 minutes, carefully monitoring the internal temperature to keep it below 5 °C. This controlled addition is critical to minimize overoxidation to the sulfone.
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Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting material and the formation of the sulfoxide product.
-
Quenching and Workup: Once the reaction is complete, quench any excess oxidant by adding a saturated aqueous solution of sodium thiosulfate. Remove the solvent under reduced pressure.
-
Extraction: Partition the resulting residue between dichloromethane and water. The aqueous layer may need to be basified with NaOH to ensure the amine product is in its free base form for efficient extraction into the organic layer.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent. The crude product can be purified by silica gel column chromatography to yield pure 2-(methylsulfinyl)ethanamine.
Potential Applications in Drug Discovery and Development
The bifunctional nature of 2-(methylsulfinyl)ethanamine makes it an intriguing building block for medicinal chemistry.
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Scaffold for Novel Pharmacophores: The primary amine serves as a key handle for derivatization, allowing for the formation of amides, sulfonamides, and secondary or tertiary amines, which are ubiquitous in pharmaceuticals.[6] The ethyl spacer is a common structural motif in many bioactive molecules, including numerous 2-phenethylamines that target a wide range of receptors.[7]
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Chiral Moiety: The sulfur atom in the sulfoxide group is a stereocenter. The use of enantiomerically pure sulfoxides as chiral auxiliaries is a powerful strategy in asymmetric synthesis.[8][9] Furthermore, the specific stereochemistry of a drug can be critical for its efficacy and safety. The sulfinyl group in modafinil, for instance, is central to its activity, with the R-enantiomer (armodafinil) possessing a different pharmacokinetic profile.[10] This suggests that derivatives of 2-(methylsulfinyl)ethanamine could be explored for stereospecific interactions with biological targets.
-
Modulation of Physicochemical Properties: The sulfoxide group is highly polar and can act as a hydrogen bond acceptor. Incorporating this moiety into a drug candidate can modulate its solubility, lipophilicity (logP), and metabolic stability, which are critical parameters in drug design.
-
Metabolite and Bioisostere: The 2-(methylsulfinyl)ethyl group can be considered a bioisostere of other polar functional groups. It may also appear as a metabolite of drugs containing a 2-(methylthio)ethyl moiety through in-vivo oxidation. Understanding its properties is therefore relevant for toxicology and drug metabolism studies.
Safety, Handling, and Toxicology
2-(methylsulfinyl)ethanamine is classified as a hazardous substance. Data aggregated by the European Chemicals Agency (ECHA) indicates significant risks requiring stringent safety protocols.[1]
Table 2: GHS Hazard Classification
| Hazard Class | Code | Signal Word | Statement |
|---|---|---|---|
| Acute Toxicity (Oral, Dermal, Inhalation) | H302+H312+H332 | Warning | Harmful if swallowed, in contact with skin or if inhaled. |
| Skin Corrosion/Irritation | H314 | Danger | Causes severe skin burns and eye damage. |
Source: PubChem, Aggregated GHS information from ECHA C&L Inventory.[1]
The toxicological profile is driven by its dual functionality. Like many low-molecular-weight amines, it is corrosive and can cause severe tissue damage upon contact.[11][12][13] While specific data on alkyl sulfoxides is limited, they are generally considered to be of lower toxicological concern than related alkylating agents like alkyl sulfonates.[14][15] However, the primary hazard of this compound remains its corrosivity.
Workflow for Safe Handling
Caption: Mandatory workflow for the safe handling of corrosive amines.
Protocol for Safe Handling and Emergency Response
-
Engineering Controls: All manipulations involving 2-(methylsulfinyl)ethanamine must be performed within a certified chemical fume hood to prevent inhalation of vapors.[12]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over the goggles when handling larger quantities or when there is a significant splash risk.[11]
-
Skin Protection: Wear a flame-resistant lab coat and appropriate chemical-resistant gloves (e.g., nitrile or neoprene). Ensure gloves are inspected before use and changed immediately if contamination occurs.[16][17]
-
Footwear: Closed-toe shoes are mandatory.[11]
-
-
Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area designated for corrosive materials.[2][16] It must be segregated from incompatible materials such as strong acids and oxidizing agents.
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[12]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[16]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13]
-
Conclusion
2-(methylsulfinyl)ethanamine represents a foundational chemical entity with considerable, albeit largely unexplored, potential. Its combination of a nucleophilic primary amine and a polar, chiral sulfoxide group makes it an attractive building block for constructing complex molecules with tailored properties for pharmaceutical and material science applications. The primary challenges associated with its use are its hazardous, corrosive nature, which demands rigorous adherence to safety protocols, and the need for controlled synthetic methods to avoid overoxidation. This guide provides the essential information for researchers to begin safely exploring the chemistry and applications of this versatile compound.
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